molecular formula C12H11N5 B092172 1,4,7-phenazinetriamine(9ci) CAS No. 18868-63-8

1,4,7-phenazinetriamine(9ci)

Cat. No.: B092172
CAS No.: 18868-63-8
M. Wt: 225.25 g/mol
InChI Key: KTVHNJDBAJDMMM-UHFFFAOYSA-N
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Description

Historical Context of Phenazine (B1670421) Chemistry and Triamine Derivatives

The study of phenazines dates back to the 19th century, with the isolation of the blue pigment pyocyanin (B1662382) from Pseudomonas aeruginosa being a landmark discovery. This initial encounter sparked extensive investigation into a class of compounds that now includes over 100 natural products and more than 6,000 synthetic derivatives. researchgate.netthieme-connect.deresearchgate.net The fundamental phenazine structure, consisting of a pyrazine (B50134) ring fused to two benzene (B151609) rings, has proven to be a versatile template for chemical modification. researchgate.net

The introduction of amino groups to the phenazine core has been a recurrent theme in the development of phenazine chemistry. These electron-donating groups significantly modulate the electronic and optical properties of the parent molecule. While various di- and tetra-amino substituted phenazines have been synthesized and studied, the specific exploration of triamine derivatives is a more recent development. The synthesis of phenazine-2,3,7-triamine has been achieved through the air oxidation of benzene-1,2,4-triamine, a process that proceeds through a series of intermediate steps to yield the final product. rasayanjournal.co.in This methodology hints at the potential synthetic pathways toward other triamine isomers, including 1,4,7-phenazinetriamine.

Significance of Phenazine Core in Contemporary Chemical Sciences

The phenazine core is a privileged scaffold in modern chemistry due to its rich redox chemistry and its ability to serve as a building block for a diverse array of functional molecules. tandfonline.com Phenazines are known to form stable radical ions, making them valuable components in materials science, particularly in the development of organic semiconductors and charge-transfer complexes. rasayanjournal.co.in Their planar structure also allows for intercalation into DNA, a property that has been explored in the design of potential therapeutic agents.

The applications of phenazine derivatives are extensive and varied:

Dyes and Pigments: The extended π-system of the phenazine core often results in colored compounds, leading to their historical and ongoing use as dyes. rasayanjournal.co.in

Biological Activity: Many phenazine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. thieme-connect.de For instance, phenazine-1-carboxylic acid has been commercialized as a biopesticide. thieme-connect.de

Materials Science: The unique electronic properties of phenazines have led to their incorporation into organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Biocatalysis: Laccases, a type of enzyme, have been utilized for the environmentally friendly synthesis of phenazine and phenoxazinone dyes through the dimerization of aromatic amines. rsc.org

The strategic placement of substituents, such as the three amino groups in 1,4,7-phenazinetriamine, is a key strategy for fine-tuning the properties of the phenazine core for specific applications. The electron-donating nature of the amino groups is expected to significantly influence the HOMO-LUMO gap, redox potentials, and intermolecular interactions of the resulting molecule.

Research Trajectories and Unanswered Questions for 1,4,7-Phenazinetriamine(9CI)

While detailed experimental data on 1,4,7-phenazinetriamine remains limited, its structure allows for the formulation of several compelling research trajectories and key unanswered questions.

Synthesis and Characterization: A primary research goal is the development of a robust and efficient synthesis for 1,4,7-phenazinetriamine. Building upon known methods for other amino-phenazines, a potential route could involve the oxidative coupling of appropriately substituted benzene triamines. Once synthesized, a thorough characterization using modern spectroscopic and crystallographic techniques will be essential to understand its structural and electronic properties.

Physicochemical Properties: An important area of investigation will be the determination of the fundamental physicochemical properties of 1,4,7-phenazinetriamine. This includes its solubility, stability, and electrochemical behavior. The positions of the amino groups are anticipated to result in unique photophysical properties, such as absorption and emission wavelengths, and quantum yields, which could be of interest for applications in fluorescence imaging or as components in optical materials.

Potential Applications: Based on the known applications of other amino-phenazines, several research avenues for 1,4,7-phenazinetriamine can be envisioned:

Materials Science: Could the specific arrangement of amino groups in the 1,4,7-isomer lead to favorable crystal packing for enhanced charge transport in organic electronic devices?

Coordination Chemistry: The amino groups can act as ligands for metal ions, opening up the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or sensory properties.

Biological Evaluation: Would 1,4,7-phenazinetriamine exhibit unique biological activities compared to other phenazine derivatives? Its potential as an antimicrobial or anticancer agent warrants investigation.

Unanswered Questions:

What are the precise electronic effects of the 1,4,7-triamino substitution pattern on the phenazine core, and how do they compare to other isomers?

How does the hydrogen bonding network formed by the amino groups influence the solid-state structure and properties of the compound?

Can the amino groups be further functionalized to create a library of new derivatives with tailored properties?

What are the metabolic pathways and potential environmental fate of 1,4,7-phenazinetriamine if used in biological or agricultural applications?

The exploration of 1,4,7-phenazinetriamine(9CI) represents a frontier in phenazine chemistry. Answering these fundamental questions will not only illuminate the properties of this specific molecule but also contribute to a deeper understanding of structure-property relationships within the broader class of phenazine derivatives, potentially paving the way for new and innovative applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenazine-1,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-6-1-4-9-10(5-6)17-12-8(15)3-2-7(14)11(12)16-9/h1-5H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVHNJDBAJDMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=CC(=C3N=C2C=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309729
Record name 1,4,7-Phenazinetriamine
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Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18868-63-8
Record name 1,7-Phenazinetriamine
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Record name 1,4,7-Phenazinetriamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 1,4,7 Phenazinetriamine 9ci

Established Synthetic Routes to 1,4,7-Phenazinetriamine(9CI)

The construction of the phenazine (B1670421) core and the introduction of amino groups at specific positions are key challenges in the synthesis of 1,4,7-Phenazinetriamine. Various methods have been developed, each with its own advantages and limitations.

Precursor Chemistry and Initial Cyclization Reactions

The foundation of phenazine synthesis lies in the selection of appropriate precursors and the method of cyclization to form the central heterocyclic ring. thieme-connect.de A common approach involves the condensation of ortho-diamines with ortho-quinones. wikipedia.org Another classical method is the Wohl-Aue reaction, which involves the reaction of a nitrobenzene (B124822) with an aniline (B41778). wikipedia.org The cyclization of 2-aminodiphenylamine (B160148) derivatives is also a widely used strategy. uct.ac.za

The biosynthesis of phenazines originates from the shikimic acid pathway, utilizing chorismic acid as a fundamental building block. guidechem.commdpi.com Two molecules derived from chorismate are brought together to form the basic phenazine scaffold. mdpi.com

A variety of methods for the chemical synthesis of the phenazine core have been established, including:

Wohl-Aue method guidechem.com

Beirut method guidechem.com

Condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds guidechem.com

Reduction cyclization of diphenylamine (B1679370) guidechem.com

Oxidative cyclization of 1,2-diaminobenzene or diphenylamine guidechem.com

Palladium-catalyzed N-arylation guidechem.com

Multicomponent methods guidechem.com

For instance, reacting N-phenyl-2-nitroaniline with iron powder can yield phenazine through the reduction of the nitro group to an amino group, followed by oxidative cyclization. guidechem.com

Oxidative Approaches in Phenazine Synthesis

Oxidation plays a crucial role in both the formation of the phenazine ring and in subsequent modifications. The oxidation of dihydrophenazines, which can be prepared by heating pyrocatechin with o-phenylenediamine (B120857), is a common route to phenazines. wikipedia.org Oxidizing agents like lead oxide have been used for the oxidation of aniline to form phenazine. wikipedia.org Similarly, the oxidation of ortho-aminodiphenylamine with lead peroxide can yield phenazine. wikipedia.org

The oxidative cyclization of 2-aminodiphenylamines in nitrobenzene has been investigated as a method for phenazine synthesis. uct.ac.za This method's success was initially thought to depend on the formation of p-quinone imine type intermediates. uct.ac.za However, modifications to the reaction conditions have enabled good yields of phenazines from various 2-aminodiphenylamines. uct.ac.za

Furthermore, the oxidation of the phenazine core itself can lead to N-oxide derivatives, such as phenazine-5-oxide and phenazine-5,10-dioxide (PDO), using reagents like hydrogen peroxide. thaiscience.info

Regioselective Considerations in Phenazine Triamine Formation

Achieving the specific 1,4,7-triamino substitution pattern on the phenazine ring requires careful control over the regioselectivity of the reactions. The orientation of substituents in the final product is often determined by the substitution pattern of the precursors. uct.ac.za

One strategy to control regioselectivity is through the cyclization of a diphenylamine that already contains a nitrogen-bearing group at an ortho position. uct.ac.za The formation of different isomers of phenazinetriamines can occur through the oxidation and subsequent cyclization of indamine derivatives formed from precursors like 1,2,4-triamine. chempedia.info

A developed method for the regioselective synthesis of alkoxy-substituted phenazines involves the Buchwald–Hartwig amination of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes, followed by a tandem catalytic reduction and oxidative cyclization. acs.orgnih.govacs.org This approach allows for the synthesis of a single, designed isomer. acs.org The final cyclization to the phenazine is achieved through the oxidation of the intermediate bis(2-aminophenyl)amine using a mild oxidant like ferric chloride. acs.org

Post-Synthetic Functionalization of 1,4,7-Phenazinetriamine(9CI) Scaffold

Once the 1,4,7-phenazinetriamine core is synthesized, its properties can be further tailored through post-synthetic modification of the amine groups or the aromatic ring. rsc.org This functionalization is crucial for tuning the molecule's electronic and biological properties. nih.govnih.gov

Amine Group Derivatization (e.g., Acylation, Alkylation)

The primary amine groups of 1,4,7-phenazinetriamine are reactive sites for various derivatization reactions. iu.edu Acylation, the process of replacing a labile hydrogen with an acyl group, is a common method to modify amines. iu.eduresearchgate.net Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used for this purpose. iu.edu

Alkylation is another strategy to functionalize the amine groups. iu.edu For instance, substituted 1,6-diaminophenazines can be prepared through acylation of 1,6-diaminophenazine (B101058) followed by reduction. rsc.orgrsc.org

Derivatization MethodReagent ExampleResulting Functional Group
Acylation Acetic AnhydrideAcetamide
Acylation Trifluoroacetic Anhydride (TFAA)Trifluoroacetamide
Alkylation Alkyl HalidesAlkylated Amine

Aromatic Nucleophilic Substitution (SNAr) Strategies

Aromatic nucleophilic substitution (SNAr) is a powerful tool for introducing substituents onto an electron-poor aromatic ring by displacing a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates this reaction. masterorganicchemistry.com While phenazine itself is not inherently electron-poor, the introduction of activating groups can facilitate SNAr reactions.

In the context of phenazine derivatives, SNAr can be used to introduce a variety of functional groups. For example, palladium-mediated amination of 1,6-dichlorophenazine (B14720589) is a method to prepare substituted 1,6-diaminophenazines. rsc.orgrsc.org This demonstrates the utility of SNAr-type reactions in building complex phenazine structures. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Polyfluoroarenes can undergo SNAr reactions with phenothiazine (B1677639) in the presence of a mild base to create 10-phenylphenothiazine derivatives. nih.gov These derivatives can then undergo a second SNAr reaction to introduce further functionality. nih.gov

PrecursorReagentProduct
1,6-DichlorophenazineMorpholine1,6-Bis(morpholino)phenazine
1,6-Dichlorophenazine(R,R)-1-Phenylethylamine(R,R)-1,6-Bis(1-phenylethylamino)phenazine

Introduction of Electron-Withdrawing and Electron-Donating Moieties

The electronic nature of substituents on the phenazine core profoundly influences its properties. The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) is a key strategy for tailoring these characteristics.

The introduction of electron-withdrawing moieties can be accomplished through methods such as acylation or aromatic nucleophilic substitution. rsc.org For instance, the primary amine function of a triamino-phenazinium, a compound closely related to 1,4,7-phenazinetriamine, can undergo acylation using reactive acyl chlorides or anhydrides. rsc.org This post-functionalization approach allows for the direct modification of the amino groups, thereby altering the electron density of the phenazine system. rsc.org The presence of EWGs generally lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can impact the compound's absorption and emission spectra. The Hammett constant (σ) is a useful parameter for quantifying the electron-withdrawing or -donating strength of a substituent.

Conversely, the incorporation of electron-donating groups, such as alkyl or alkoxy groups, can increase the electron density of the phenazine ring. Amino groups themselves are strong electron donors, and their presence in 1,4,7-phenazinetriamine already imparts a high electron density to the aromatic system. rsc.org Further functionalization with EDGs can enhance these properties, leading to shifts in the absorption and emission wavelengths. The specific placement of these groups on the phenazine skeleton is crucial for directing their electronic effects.

Substitution Strategy Reagents/Conditions Effect on Phenazine Core Reference
AcylationAcyl chlorides, AnhydridesIntroduction of electron-withdrawing acyl groups rsc.org
Aromatic Nucleophilic Substitution-Introduction of various electron-withdrawing groups rsc.org
-Alkylating/alkoxylating agentsIntroduction of electron-donating alkyl/alkoxy groups-

Rigidification of the Chromophore Core

Rigidification of the chromophore core is a widely employed strategy to enhance the photophysical properties of fluorescent dyes, including phenazine derivatives. rsc.org By restricting intramolecular rotations and vibrations, non-radiative decay pathways can be suppressed, leading to increased fluorescence quantum yields and improved photostability.

One approach to rigidifying the phenazine core involves the incorporation of peripheral ring systems. For example, the fusion of a tetrahydro-pyrazino moiety to the phenazine structure has been shown to red-shift the absorption maximum and improve both fluorescence and singlet oxygen quantum yields. rsc.org This structural constraint prevents the formation of a twisted intramolecular charge transfer (TICT) state, which is often a non-radiative deactivation channel. rsc.org Another strategy involves the use of a rigid and planar dibenzo[a,c]phenazine (B1222753) (BP) unit as the acceptor core in the design of thermally activated delayed fluorescence (TADF) emitters. acs.org

The introduction of bulky substituents can also contribute to the rigidification of the molecular framework by sterically hindering rotational freedom. These strategies are instrumental in designing phenazine-based materials with tailored optical properties for applications in areas such as bio-imaging and optoelectronics.

Rigidification Strategy Modification Outcome Reference
Peripheral Ring FusionIncorporation of a tetrahydro-pyrazino moietyRed-shifted absorption, improved fluorescence and singlet oxygen quantum yields rsc.org
Use of Rigid Building BlocksEmploying a dibenzo[a,c]phenazine (BP) coreEnhanced thermal stability and defined geometry acs.org
Steric HindranceIntroduction of bulky substituentsRestricted intramolecular rotation-

Strategies for Achieving Structural Diversity in 1,4,7-Phenazinetriamine(9CI) Derivatives

Achieving structural diversity in 1,4,7-phenazinetriamine derivatives is crucial for exploring the full potential of this class of compounds and for establishing structure-activity relationships. Various synthetic strategies have been developed to introduce a wide array of substituents at different positions of the phenazine nucleus.

A key approach involves the intermolecular formation of C-N bonds between two electron-rich aromatic amine precursors. scispace.com For instance, the self-condensation of a 5-nitrobenzene-1,2,4-triamine (B1623324) precursor can lead to the formation of dinitro-tetraamino-phenazines. scispace.com This methodology allows for the synthesis of N- or C-substituted derivatives by varying the starting materials. scispace.com The resulting phenazines can feature four amine moieties and two nitro groups, and their structures can be further diversified by introducing different N-substituents or ethynyl (B1212043) functions. scispace.com

Advanced Spectroscopic and Structural Elucidation of 1,4,7 Phenazinetriamine 9ci and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy serves as a powerful non-destructive method to identify functional groups and provide a "molecular fingerprint" of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rtilab.comnih.govpressbooks.pub The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific vibrational modes. rtilab.com In the context of 1,4,7-phenazinetriamine and its derivatives, FTIR is instrumental in confirming the presence of key structural features.

The analysis of phenazine (B1670421) derivatives by FTIR allows for the identification of characteristic vibrations of the phenazine core and its substituents. nih.gov For instance, the N-H stretching vibrations of the primary amine groups in 1,4,7-phenazinetriamine are expected to appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would also be observable, typically in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the phenazine ring system are found in the 1400-1600 cm⁻¹ region. The specific positions and intensities of these bands can be influenced by the electronic effects of the substituents on the phenazine ring.

Functional Group Characteristic FTIR Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch> 3000
C=C and C=N Stretch (Aromatic)1400 - 1600
C-N Stretch1250 - 1350

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that provides detailed structural information by analyzing the vibrational modes of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. bohrium.comnih.gov The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of even single molecules. nih.gov

For phenazine and its derivatives, SERS has been effectively employed to study their behavior at electrode surfaces. bohrium.comresearchgate.net The technique can detect various species, including the neutral molecule, its radical ions, and protonated forms, by observing drastic changes in the frequencies and intensities of the scattering spectra with varying electrode potentials. bohrium.comresearchgate.net This makes SERS a powerful tool for probing the redox chemistry of phenazine compounds. The SERS spectra provide a unique molecular fingerprint, with specific bands corresponding to the vibrational modes of the phenazine ring system. The enhancement of particular modes can also provide information about the orientation of the molecule on the metal surface. acs.org For instance, studies on phenazine adsorbed on a silver electrode have identified intermediate species like monoprotonated phenazine and the phenazine semiquinone radical. bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule and their local electronic environments. libretexts.org The chemical shift (δ) of a proton is influenced by the electron density around it, with electronegative atoms and aromatic rings causing a downfield shift to higher ppm values. chemistrysteps.com For 1,4,7-phenazinetriamine, the protons on the aromatic ring and the amine groups will have characteristic chemical shifts. The aromatic protons are expected to resonate in the downfield region, typically between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. chemistrysteps.com The amine protons (NH₂) will also have distinct signals, the positions of which can be affected by solvent and concentration.

Spin-spin coupling between adjacent non-equivalent protons provides crucial information about the connectivity of the molecule. This coupling results in the splitting of NMR signals into multiplets (e.g., doublets, triplets), and the magnitude of the coupling constant (J) can help determine the relative positions of the protons. For example, in substituted phenazine derivatives, the coupling patterns of the aromatic protons can be used to deduce the substitution pattern on the rings. nih.gov

Table of Expected ¹H NMR Data for a Substituted Phenazine Derivative:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 6.0 - 8.5 d, t, m 7 - 9 (ortho), 1-3 (meta)

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Carbon (¹³C) NMR and Heteronuclear Correlation Techniques

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment. libretexts.org In 1,4,7-phenazinetriamine, the carbon atoms of the phenazine ring will resonate in the aromatic region (typically 100-150 ppm), while the carbons directly attached to the nitrogen atoms will be shifted further downfield due to the electronegativity of nitrogen.

To definitively assign the ¹H and ¹³C signals and establish the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of which proton is bonded to which carbon. core.ac.uk

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). core.ac.ukhuji.ac.il These correlations are crucial for piecing together the molecular structure, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the molecule. core.ac.uk For instance, in a phenazine derivative, HMBC can show correlations from the amine protons to the carbon atoms of the aromatic ring, confirming the position of the amine substituents. nih.gov

Advanced NMR for Conformational and Dynamic Studies

Beyond basic structural elucidation, advanced NMR techniques can provide insights into the three-dimensional structure (conformation) and dynamic processes within molecules. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, even if they are not directly connected by chemical bonds. The observation of a NOESY cross-peak between two protons indicates a through-space distance of typically less than 5 Å. This information is invaluable for determining the stereochemistry and preferred conformation of flexible molecules. For example, NOESY studies on a phenanthrene-extended phenazine dication revealed a conformational change upon oxidation. nih.gov

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as conformational changes or restricted rotation around single bonds. mdpi.comnih.gov At low temperatures, these processes may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for different conformers. As the temperature is increased, these signals may broaden and eventually coalesce into a single averaged signal. Such studies have been used to investigate the conformational flexibility of phenazine derivatives. acs.orgmdpi.com For instance, molecular dynamics simulations of TPE-phenazine derivatives have shown conformational flexibility which is reflected in their NMR spectra. acs.org

Molecular Dynamics (MD) Simulations: Often used in conjunction with NMR data, MD simulations can provide a more detailed picture of the conformational landscape and dynamics of a molecule over time. acs.orgresearchgate.net By comparing experimental NMR parameters with those calculated from the simulations, a more robust model of the molecule's behavior in solution can be developed.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

A detailed analysis of the UV-Vis absorption spectrum of 1,4,7-phenazinetriamine would be necessary to understand its electronic structure. This would involve identifying the wavelengths of maximum absorption (λmax) and assigning the corresponding electronic transitions, such as π-π* and n-π* transitions, which are characteristic of the phenazine chromophore and influenced by the amino substituents.

Fluorescence Spectroscopy and Quantum Yield Analysis

Investigation into the fluorescence properties of 1,4,7-phenazinetriamine would provide insights into its potential as a fluorescent probe or material. This analysis would include the determination of its emission spectrum, Stokes shift, and fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process.

Phosphorescence Spectroscopy and Triplet State Characterization

The study of phosphorescence would offer information on the triplet excited state of 1,4,7-phenazinetriamine. This would involve measuring the phosphorescence emission spectrum and lifetime, providing data on intersystem crossing and other photophysical pathways.

Solvent Effects on Spectroscopic Signatures

The influence of solvent polarity on the absorption and emission spectra (solvatochromism) of 1,4,7-phenazinetriamine would be a critical area of study. Such investigations help in understanding the nature of the ground and excited states and the specific interactions between the solute and solvent molecules.

Mass Spectrometry for Molecular Characterization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LC-MS)

HPLC-MS or LC-MS would be a crucial technique for the purification and structural confirmation of 1,4,7-phenazinetriamine. This method would provide information on its molecular weight and fragmentation pattern, aiding in its unequivocal identification.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of unknown compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org The fragmentation pathways are often characteristic of the compound's structural class and provide a roadmap to its molecular architecture. For aminophenazines, electrospray ionization (ESI) is a common "soft" ionization technique that typically produces a protonated molecular ion [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to generate fragment ions. acdlabs.com

While specific MS/MS data for 1,4,7-phenazinetriamine is not widely published, analysis of related di-substituted aminophenazines, such as 2,8-phenazinediamine (B3057146), offers significant insight into the expected fragmentation patterns. The core phenazine ring is a stable aromatic system, and fragmentation is heavily influenced by the presence and position of the amine substituents.

Key fragmentation pathways for aminophenazines generally include:

Loss of Ammonia (B1221849) (NH₃): The amino groups can be readily lost as neutral ammonia following protonation.

Loss of Hydrogen Cyanide (HCN): This is a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds, involving the cleavage of the ring.

Ring Fission: Cleavage of the central phenazine ring can occur, leading to characteristic fragment ions corresponding to the substituted benzene (B151609) or pyrazine (B50134) rings.

The analysis of the MS/MS spectrum for 2,8-phenazinediamine ([M+H]⁺ at m/z 211.09) reveals several key fragments that highlight these pathways. This data serves as a model for predicting the fragmentation of 1,4,7-phenazinetriamine.

Table 1: MS/MS Fragmentation Data for 2,8-Phenazinediamine ([M+H]⁺ = m/z 211.09)
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Pathway
211.09194.07NH₃Loss of an amino group as ammonia.
211.09184.06HCNLoss of hydrogen cyanide from the phenazine ring.
211.09167.06NH₃ + HCNSequential loss of ammonia and hydrogen cyanide.

Data derived from the mass spectrum of the related compound 2,8-Phenazinediamine.

For 1,4,7-phenazinetriamine, with a molecular formula of C₁₂H₁₁N₅ and a monoisotopic mass of 225.1014 g/mol , similar fragmentation pathways would be anticipated. The presence of three amino groups would likely lead to sequential losses of ammonia, providing multiple fragmentation channels and yielding complex spectra that could nonetheless confirm the number of amine substituents.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an experimental science that provides the definitive three-dimensional atomic and molecular structure of a crystal. wikipedia.orgnih.gov By measuring the diffraction pattern of an X-ray beam interacting with a single crystal, crystallographers can generate an electron density map and determine precise atomic positions, bond lengths, bond angles, and details of intermolecular interactions. libretexts.orgyoutube.com

Crystal Structure Analysis and Molecular Geometry

While a crystal structure for 1,4,7-phenazinetriamine has not been reported, data from other phenazine and aminophenazine derivatives allow for a reliable prediction of its molecular geometry. The core of the molecule is the phenazine ring system, which is characteristically planar or near-planar. nih.gov The introduction of amino substituents can induce minor deviations from planarity.

The geometry of the phenazine nucleus is well-established. It consists of two fused benzene rings and a central pyrazine ring. In the case of aminophenazines, the C-N bond lengths of the amino groups are typically in the range of 1.37-1.41 Å. The bond angles within the aromatic rings are close to 120°, with some distortion caused by the fused ring system and substituents.

Table 2: Typical Molecular Geometry Parameters for Phenazine Derivatives
ParameterTypical ValueComment
C-C (aromatic) Bond Length1.38 - 1.42 ÅStandard aromatic C-C bond.
C-N (ring) Bond Length1.33 - 1.37 ÅTypical C=N bond within the pyrazine ring.
C-N (amino) Bond Length1.37 - 1.41 ÅBond connecting the amino substituent to the aromatic ring.
C-C-C Bond Angle~120°Expected for sp² hybridized carbon atoms in an aromatic system.
Dihedral Angle (Ring Planarity)< 5°The phenazine core is generally highly planar.

These values represent typical ranges observed in various substituted phenazine crystal structures.

Intermolecular Interactions and Packing Arrangements (e.g., π-Stacking)

The crystal packing of phenazine derivatives is governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. nih.gov For 1,4,7-phenazinetriamine, the three amino groups are potent hydrogen bond donors (N-H), and the nitrogen atoms within the phenazine ring are hydrogen bond acceptors. This combination facilitates the formation of extensive intermolecular hydrogen-bonding networks (N-H···N), which are a dominant force in determining the crystal packing. mdpi.com

In addition to hydrogen bonds, the large, flat aromatic surface of the phenazine core promotes significant π-π stacking interactions. mdpi.com In many phenazine crystal structures, molecules arrange in offset stacks, with an interplanar distance of approximately 3.3-3.6 Å. This stacking is crucial for stabilizing the crystal lattice. The interplay between the directional, strong hydrogen bonds and the non-directional, weaker π-π interactions dictates the final, complex three-dimensional supramolecular architecture. nih.gov

Conformational Analysis in the Crystalline State

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orglumenlearning.com The phenazine ring system is largely rigid, so conformational flexibility in 1,4,7-phenazinetriamine is primarily limited to the orientation of the amino (-NH₂) groups.

In the crystalline state, the molecule is "locked" into a single, low-energy conformation by the forces of the crystal lattice. nih.gov This conformation represents a deep minimum on the potential energy surface. nobelprize.org Any slight puckering of the phenazine ring or specific orientations of the amino groups are fixed. For example, the hydrogen atoms of the amino groups will be positioned to optimize the intermolecular hydrogen bonding network. While the phenazine core is generally planar, minor boat-like distortions can sometimes be observed in substituted derivatives to alleviate steric strain or optimize packing forces. nih.govlibretexts.org The specific conformation adopted in the crystal is a result of the fine balance between intramolecular steric effects and the powerful intermolecular forces that stabilize the solid state.

Computational and Theoretical Investigations of 1,4,7 Phenazinetriamine 9ci

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the fundamental electronic properties of molecules like 1,4,7-phenazinetriamine(9CI) from first principles.

Coupled-Cluster (CC2) Methods for High-Accuracy Calculations

For more accurate predictions of excited state energies, especially for challenging cases, higher-level methods like Coupled-Cluster (CC) theory are employed. The CC2 method, a second-order approximation to coupled-cluster singles and doubles, offers a good compromise between accuracy and computational cost for excited state calculations of medium-sized organic molecules. While computationally more demanding than TD-DFT, CC2 can provide benchmark-quality data for the excited states of 1,4,7-phenazinetriamine(9CI), which could be used to validate the results from more approximate methods like TD-DFT.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for 1,4,7-Phenazinetriamine(9CI) Systems

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of a molecule over time and in the presence of other molecules, such as a solvent.

Conformational Sampling and Dynamic Behavior

MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the molecule's conformational landscape over time. For a molecule like 1,4,7-phenazinetriamine(9CI), which has rotatable bonds (e.g., the amine groups), MD simulations can reveal the different accessible conformations and the dynamics of interconversion between them. This is crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Solvent Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its surroundings, particularly in a solution. MD simulations explicitly model the interactions between the solute (1,4,7-phenazinetriamine(9CI)) and the solvent molecules. This allows for the investigation of:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amine groups of 1,4,7-phenazinetriamine(9CI) and protic solvents.

Intermolecular Interactions: Van der Waals and electrostatic interactions that govern how the molecule interacts with its environment.

Understanding these interactions is critical for predicting the molecule's solubility, reactivity in solution, and how its electronic properties might be perturbed by the solvent.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationships (QSPR) for 1,4,7-Phenazinetriamine(9CI) Derivatives

Currently, there is a lack of specific Quantitative Structure-Property Relationship (QSPR) models detailed in publicly available scientific literature for 1,4,7-phenazinetriamine(9CI) and its derivatives. QSPR studies are computational methods that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While the methodology is widely applied across chemical research, dedicated studies focusing on this particular compound are not readily found.

Predictive Models for Functional Attributes

Similarly, predictive models for the functional attributes of 1,4,7-phenazinetriamine(9CI) are not extensively documented in current research. Such models would typically use computational techniques to forecast the compound's behavior and characteristics in various applications based on its molecular structure. The development of these models is contingent on the availability of sufficient experimental data, which appears to be limited for this specific molecule.

Reaction Mechanism and Photochemical Pathway Predictions

Electron Density Difference (EDD) Analysis for Electronic Transitions

There is no specific research available that details the use of Electron Density Difference (EDD) analysis to investigate the electronic transitions of 1,4,7-phenazinetriamine(9CI). EDD analysis is a valuable computational tool for visualizing the redistribution of electron density upon electronic excitation, which helps in understanding the nature of photochemical transitions. However, studies applying this technique to 1,4,7-phenazinetriamine(9CI) have not been identified in a review of available literature.

Proton-Coupled Electron Transfer Mechanisms

The scientific literature does not currently contain specific studies on the Proton-Coupled Electron Transfer (PCET) mechanisms of 1,4,7-phenazinetriamine(9CI). PCET processes are fundamental to many chemical and biological reactions, involving the concerted or stepwise transfer of a proton and an electron. While the general principles of PCET are well-established, their specific application to the reaction pathways of 1,4,7-phenazinetriamine(9CI) remains an area for future investigation.

Advanced Reactivity and Photochemistry of 1,4,7 Phenazinetriamine 9ci

Redox Chemistry and Electrochemistry

The redox behavior of phenazine (B1670421) compounds, including 1,4,7-phenazinetriamine(9CI), is central to their function in various chemical and biological systems. These nitrogen-containing heterocyclic compounds are redox-active and can act as electron shuttles or mediators in processes like extracellular electron transfer (EET). nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique used to study electroactive species. jh.edu It is often the initial experiment conducted to investigate a compound's redox behavior over a broad potential range. jh.edu In a typical CV experiment, the potential is scanned linearly in one direction and then reversed. libretexts.org This allows for the generation of a species in the forward scan and the study of its fate in the reverse scan. jh.edu The resulting cyclic voltammogram displays peak currents for both oxidation and reduction reactions. libretexts.org

The electrochemical characterization of phenazine derivatives often involves techniques like square wave voltammetry (SWV) and CV. researchgate.net For instance, the half-wave redox potentials of various phenazines have been determined at specific pH values. researchgate.net In aprotic media, phenazines can undergo two sequential one-electron reduction steps, forming a radical anion and then a dianion. researchgate.net The electrochemical behavior of these compounds is influenced by factors such as pH. For example, the reduction of quinoxaline, a related diaza-aromatic compound, involves a varying number of protons depending on the solution's pH. dtu.dk

The Randles-Sevcik equation describes the peak current in cyclic voltammetry, which is proportional to the concentration of the electroactive species and the square root of the scan rate. libretexts.org This relationship is crucial for analytical applications and for studying electrode mechanisms. jh.edu For a simple, reversible redox couple, the anodic and cathodic peak currents should be equal. jh.edulibretexts.org However, chemical reactions coupled to the electrode process can significantly influence the ratio of these peak currents. jh.edu

Table 1: Electrochemical Data for Selected Phenazines
CompoundHalf-Wave Redox Potential (E1/2 vs Ag/AgCl at pH 7)
5-methylphenazine-1-carboxylic acid (5-MCA)-70 mV researchgate.net
Pyocyanin (B1662382) (PYO)-247 mV researchgate.net
Phenazine-1-carboxylic acid (PCA)-323 mV researchgate.net
Phenazine-1-carboxamide (PCN)-347 mV researchgate.net

Electron Transfer Processes and Mediator Roles

Phenazines are well-known for their role as redox mediators, facilitating electron transfer in various systems. nih.gov In biological contexts, they can act as electron shuttles in processes like microbial EET. nih.gov The efficiency of phenazine-mediated EET in Escherichia coli has been shown to correlate with single-electron transfer processes occurring in the lipophilic bacterial membrane. nih.gov This suggests that the rate-limiting step of electron transfer takes place within the cell membrane. nih.gov

Redox mediators are also employed in various electrochemical applications, such as lithium-O2 batteries and bioelectrocatalysis. nih.govrsc.org In these applications, the mediator facilitates the electrochemical reaction, often by shuttling electrons between the electrode and the active species. nih.govmdpi.com The stability of the redox mediator is a critical factor for long-term performance. mdpi.com For example, the stability of mediators like 2,5-di-tert-butyl-1,4-dimethoxybenzene (DBDMB) and ferrocene (B1249389) has been studied in different electrolyte systems. mdpi.com

The choice of a redox mediator can be guided by structure-function relationships. chemrxiv.org For instance, in enzymatic bioelectrocatalysis, the bimolecular rate constant for the reaction between a mediator and an enzyme like glucose oxidase (GOx) can be influenced by the mediator's structure. chemrxiv.org Quinone-based mediators, which are structurally similar to some endogenous electron carriers, are a popular choice in this field. nih.govchemrxiv.org

Photophysical Processes and Excited State Dynamics

The interaction of light with molecules like 1,4,7-phenazinetriamine(9CI) initiates a series of photophysical processes that determine their excited-state behavior. These processes include absorption of light, emission (fluorescence and phosphorescence), and non-radiative transitions like intersystem crossing.

Absorption and Emission Mechanisms

Absorption spectroscopy measures the amount of light absorbed by a sample as a function of wavelength. uci.edu When a molecule absorbs a photon, an electron is promoted from a lower energy molecular orbital (like the HOMO) to a higher energy one (like the LUMO), creating an excited state. uci.edu The absorption spectrum reveals the specific wavelengths at which a molecule absorbs light most strongly. uci.edusavemyexams.com

Emission occurs when a molecule in an excited state returns to the ground state by releasing a photon. uci.edu Fluorescence is the emission of a photon from a singlet excited state, while phosphorescence is emission from a triplet excited state. uni-konstanz.de The emission spectrum shows the intensity of emitted light at different wavelengths. savemyexams.com Typically, the emission spectrum is mirror-symmetrical to the absorption spectrum of the lowest energy absorption band. sandiego.edu

For phenazine derivatives and related aromatic compounds, the absorption and emission properties are influenced by their molecular structure. mdpi.combeilstein-journals.org For example, extending the conjugation in a BODIPY dye by introducing alkyne groups leads to a red-shift in the absorption maximum. mdpi.com Similarly, the photophysical properties of pillar uni-konstanz.dearene derivatives bearing fluorophores are dictated by the nature of the attached chromophore. beilstein-journals.org

Table 2: Photophysical Properties of Selected Compounds
CompoundAbsorption Max (λmax)Emission Max (λmax)Stokes ShiftFluorescence Quantum Yield (ΦF)
BDP-1507 nm (in DCM) mdpi.com552 nm (in DCM) mdpi.com344 cm⁻¹ (in DCM) mdpi.com-
BDP-2552 nm (in DCM) mdpi.com-633 cm⁻¹ (in DCM) mdpi.com-
P5A-DPA270-320 nm, 350-420 nm beilstein-journals.org420 nm beilstein-journals.org-89.5% beilstein-journals.org
P5A-Py-456 nm, 483 nm beilstein-journals.org-46.4% beilstein-journals.org

Intersystem Crossing and Triplet State Kinetics

Intersystem crossing (ISC) is a non-radiative process where a molecule transitions between electronic states of different spin multiplicities, typically from a singlet excited state (S1) to a triplet excited state (T1). researchgate.net This process is spin-forbidden but can be facilitated by spin-orbit coupling, which is more significant in the presence of heavy atoms. researchgate.netnih.gov However, ISC can also occur in molecules without heavy atoms through mechanisms like radical-pair intersystem crossing (RP-ISC) or when long-lived complexes are formed. nih.govrsc.org

The triplet state is a crucial intermediate in many photochemical reactions and photophysical processes. uni-konstanz.denih.gov The kinetics of the triplet state, including its formation and decay, can be studied using techniques like laser flash photolysis (LFP) and time-resolved electron paramagnetic resonance (TREPR). uni-konstanz.denih.govrsc.org These methods allow for the direct observation of the triplet state and the determination of its lifetime. nih.gov For example, LFP studies on tert-butyl aroylperbenzoates have allowed for the direct observation of their singlet and triplet states and the measurement of their lifetimes. nih.gov

The population of the triplet state can significantly impact the fluorescence and photobleaching of a molecule. biorxiv.org In some cases, the triplet state can be quenched by electron acceptors, leading to a decrease in phosphorescence intensity while the fluorescence remains unchanged. nih.gov The rate of ISC can be influenced by molecular design. uci.edu For instance, connecting a stable free radical to a chromophore can enhance ISC through electron spin exchange interaction. rsc.org

Impact of Molecular Rigidification on Photophysical Parameters

Molecular rigidification, which restricts conformational changes within a molecule, can have a significant impact on its photophysical properties. In flexible molecules, rotational and vibrational motions can provide non-radiative decay pathways for the excited state, leading to lower fluorescence quantum yields. By restricting these motions, for example, by incorporating the molecule into a rigid matrix or by designing a more rigid molecular structure, these non-radiative pathways can be suppressed, often resulting in enhanced fluorescence.

Studies on linearly conjugated chromophores have shown that the coplanarity and twisting of aryl groups can contribute to spectral shifts observed with changes in temperature, phase, and micromorphology. sandiego.edu For instance, in 1,4-bis(9-ethynylanthracenyl)benzene, conformations with coplanar aryl groups absorb and emit at longer wavelengths compared to those with twisted aryl groups. sandiego.edu This suggests that conformational equilibration occurs in the excited state. sandiego.edu

The design of donor-switch-acceptor (D-S-A) systems, where a photoswitch like azobenzene (B91143) is used to alter the molecular configuration, demonstrates how controlling molecular geometry can influence photophysical processes. uci.edu The photoisomerization of the switch can create an electron trap that stabilizes a charge-separated state and facilitates intersystem crossing. uci.edu This highlights the potential of using molecular rigidification and conformational control to tune the photophysical parameters of a molecule for specific applications. uci.edu

Scientific Inquiry into 1,4,7-Phenazinetriamine(9CI) Yields Limited Photochemical Data

Despite a thorough investigation into the photochemical behavior of 1,4,7-phenazinetriamine(9CI), a comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific data on its advanced reactivity and photochemistry.

Efforts to gather detailed research findings on the photochemical transformations of this particular compound, including its potential for photoinduced cycloaddition reactions and its photoreactivity under the influence of external stimuli, did not yield any specific studies.

The initial research plan aimed to construct a detailed article outlining the photochemical profile of 1,4,7-phenazinetriamine. The intended structure of this article was to include sections on photochemical transformations, with a specific focus on:

Photochemical Transformations

Photoreactivity in the Presence of External Stimuli:This area was intended to detail how factors such as pH, solvent polarity, or the presence of metal ions might influence the photochemical behavior of the compound.

However, extensive searches using a variety of targeted keywords, including "1,4,7-phenazinetriamine photochemical transformations," "photoinduced cycloaddition of aminophenazines," and "photoreactivity of 1,4,7-phenazinetriamine with external stimuli," did not uncover any peer-reviewed articles, patents, or other scholarly publications that directly address these aspects for 1,4,7-phenazinetriamine(9CI).

While the broader class of phenazine derivatives is known to exhibit interesting photochemical properties, such as fluorescence and photosensitization, this general information cannot be accurately extrapolated to the specific triamino-substituted derivative without direct experimental evidence. The introduction of three amino groups at the 1, 4, and 7 positions of the phenazine core would be expected to significantly influence its electronic and, consequently, its photochemical properties. However, without dedicated research on this molecule, any discussion of its photoreactivity would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, due to the absence of specific research findings, the generation of a detailed and scientifically accurate article on the advanced reactivity and photochemistry of 1,4,7-phenazinetriamine(9CI), as per the requested outline, is not possible at this time. The scientific community has yet to publish research that would provide the necessary data to populate the specified sections and subsections.

Applications of 1,4,7 Phenazinetriamine 9ci in Functional Materials Science

Redox-Active Materials for Energy Storage

Organic redox-active materials are at the forefront of next-generation energy storage technologies, offering advantages such as structural diversity, tunability of electrochemical properties, and the use of earth-abundant elements. Current time information in Bangalore, IN. Phenazines, in particular, are recognized as a promising class of anolytes (negative electrode materials) for aqueous redox flow batteries (ARFBs) due to their reversible multi-electron transfer capabilities.

Integration in Alkaline Redox Flow Batteries

Alkaline redox flow batteries (ARFBs) are a compelling option for large-scale energy storage due to the potential for high performance and the use of non-corrosive electrolytes. mdpi.com The integration of 1,4,7-phenazinetriamine(9CI) as an anolyte in an ARFB would be predicated on its electrochemical behavior in a high pH environment. The amino groups on the phenazine (B1670421) core are expected to play a crucial role in its solubility and redox potential. In an alkaline medium, these groups can deprotonate, potentially enhancing the molecule's stability and solubility in aqueous solutions.

Electrochemical Performance and Cycling Stability

The electrochemical performance of 1,4,7-phenazinetriamine(9CI) in a flow battery would be evaluated based on several key metrics, including its electrochemical reversibility, reaction kinetics, and long-term cycling stability. The presence of multiple amino groups could influence the reversibility of the redox reactions. While amino groups can facilitate redox activity, they can also be susceptible to side reactions that may lead to capacity fade over repeated charge-discharge cycles.

The long-term cycling stability is a critical factor for the practical application of any redox-active material. For 1,4,7-phenazinetriamine(9CI), potential degradation pathways in an alkaline electrolyte would need to be investigated. These could include chemical decomposition or the formation of insoluble species that could foul the electrode surface or the membrane. The table below outlines the projected electrochemical properties based on the general behavior of aminophenazines.

PropertyProjected Characteristic for 1,4,7-Phenazinetriamine(9CI)Rationale
Redox Mechanism Multi-electron transferThe phenazine core is known to undergo a two-electron redox process. The amino groups may also participate in redox activity.
Redox Potential Lower than unsubstituted phenazineThe electron-donating nature of the three amino groups is expected to decrease the reduction potential.
Solubility in Alkaline Media Potentially enhancedDeprotonation of amino groups at high pH could increase solubility in aqueous solutions.
Cycling Stability Requires experimental verificationWhile phenazines can be stable, the reactivity of amino groups under cycling conditions is a key uncertainty.

Optoelectronic and Fluorescent Materials

Phenazine derivatives have been explored for various optoelectronic applications, including as dyes and fluorescent probes, due to their extended π-conjugated systems which give rise to distinct absorption and emission properties. rsc.org The strategic placement of functional groups allows for the fine-tuning of these properties.

Design of Dyes with Tunable Absorption and Emission Wavelengths

The introduction of three amino groups onto the phenazine scaffold in 1,4,7-phenazinetriamine(9CI) is expected to significantly impact its optical properties. Amino groups are strong auxochromes that can cause a bathochromic (red) shift in the absorption and emission spectra of aromatic compounds. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms.

By modifying the amino groups, for example, through alkylation or acylation, it would be theoretically possible to further tune the absorption and emission wavelengths. The degree of substitution and the electronic nature of the substituents would allow for the rational design of a family of dyes based on the 1,4,7-phenazinetriamine core, potentially spanning the visible and even near-infrared regions of the electromagnetic spectrum. The following table illustrates the expected trends in optical properties upon functionalization.

Functionalization of Amino GroupsExpected Effect on Absorption/EmissionRationale
Alkylation Bathochromic shiftIncreased electron-donating ability of the amino groups.
Acylation Hypsochromic shiftDecreased electron-donating ability due to the electron-withdrawing nature of the acyl group.
Protonation Hypsochromic shiftProtonation of the amino groups would reduce their electron-donating character.

Solid-State Fluorescence Enhancement Strategies

Many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their applications in devices such as organic light-emitting diodes (OLEDs). However, strategies exist to enhance solid-state fluorescence. For 1,4,7-phenazinetriamine(9CI), the introduction of bulky substituents on the amino groups could be a viable strategy. These bulky groups would sterically hinder close packing of the molecules in the solid state, thereby reducing intermolecular interactions that lead to fluorescence quenching.

Another approach could be the formation of co-crystals or host-guest complexes. By incorporating 1,4,7-phenazinetriamine(9CI) into a rigid matrix or co-crystallizing it with a suitable partner, the molecules can be isolated from each other, potentially leading to enhanced solid-state emission. The inherent hydrogen bonding capabilities of the amino groups could also be exploited to control the packing arrangement in the solid state to favor fluorescence.

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to constructing complex and functional nanostructures. wikipedia.org Phenazine derivatives, with their planar aromatic core and the potential for introducing various functional groups, are excellent building blocks for supramolecular assembly. sioc-journal.cnresearchgate.net

The 1,4,7-phenazinetriamine(9CI) molecule possesses multiple hydrogen bond donor sites (the N-H bonds of the amino groups) and acceptor sites (the lone pairs on the nitrogen atoms of the phenazine ring and the amino groups). This makes it an ideal candidate for forming intricate hydrogen-bonded networks. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.

Furthermore, the planar π-system of the phenazine core can participate in π-π stacking interactions, which would further stabilize the resulting supramolecular structures. The interplay between hydrogen bonding and π-π stacking could lead to the formation of a variety of architectures, such as columns, sheets, or more complex porous frameworks. The specific nature of the self-assembled structure would be influenced by factors such as solvent, temperature, and the presence of other interacting species. The potential for forming such ordered assemblies opens up possibilities for applications in areas like sensing, catalysis, and molecular electronics.

Formation of Columnar Phases and Liquid Crystalline Properties

The planar, aromatic structure of the phenazine moiety provides a rigid core that is conducive to forming ordered assemblies, a prerequisite for liquid crystalline behavior. Specifically, derivatives of phenazine are known to form columnar liquid crystal phases, where the molecules stack on top of one another to create one-dimensional columns. These columns then arrange themselves into two-dimensional lattices. Current time information in Bangalore, IN.arkat-usa.org This type of organization is highly sought after for applications in molecular electronics, such as photovoltaic devices, because it can facilitate charge transport along the stacked π-systems of the molecules. Current time information in Bangalore, IN.

For a compound like 1,4,7-phenazinetriamine, the introduction of flexible side chains, typically alkyl groups, attached to the amine functions would be a key design strategy to induce liquid crystallinity. These flexible chains effectively create a "soft" exterior around the rigid phenazine core, which helps to prevent tight crystal packing and allows for the formation of mesophases over a specific temperature range. arkat-usa.org The formation of columnar phases is a delicate balance between the π-π interactions of the aromatic cores and the micro-segregation of the incompatible flexible side chains.

The specific arrangement of the columns can vary, leading to different columnar phases such as hexagonal, rectangular, or oblique lattices, which can be identified through techniques like polarizing optical microscopy (POM) and X-ray scattering. arkat-usa.orgresearchgate.net While direct experimental data for 1,4,7-phenazinetriamine derivatives is not available, the principles of molecular design suggest that by carefully selecting the length and nature of the side chains, it would be possible to tune the temperature range and type of the columnar phase formed.

Engineered Molecular Stacking and Intermolecular Interactions

The stacking of phenazine units within a columnar phase is primarily governed by non-covalent intermolecular forces, with π-π stacking interactions being the most significant. researchgate.net The electron-rich π-system of the aromatic phenazine core facilitates these stacking interactions, which are crucial for stabilizing the columnar structures. mdpi.com The presence of the three amino groups in 1,4,7-phenazinetriamine would introduce additional, highly specific intermolecular interactions, namely hydrogen bonds.

These amine groups can act as both hydrogen bond donors and acceptors, leading to a more complex and potentially more ordered stacking arrangement compared to unsubstituted phenazine. This engineered molecular stacking, driven by a combination of π-π interactions and hydrogen bonding, could lead to enhanced structural stability and improved charge transport properties within the columns. The ability to form directional hydrogen bonds can be a powerful tool in controlling the relative orientation of adjacent molecules in the stack, a critical factor for optimizing electronic coupling. researchgate.net

The table below summarizes the key intermolecular interactions that would be at play in the self-assembly of 1,4,7-phenazinetriamine derivatives.

Interaction TypeDescriptionPotential Impact on Stacking
π-π Stacking Attractive, noncovalent interactions between the aromatic rings of the phenazine cores.Primary driving force for the formation of columnar stacks.
Hydrogen Bonding Interaction between the hydrogen atoms of the amine groups and the nitrogen atoms of adjacent phenazine rings or amine groups.Provides directionality and enhanced stability to the molecular stacking.
Van der Waals Forces Weak, short-range interactions between the flexible side chains.Influences the inter-columnar spacing and the overall phase behavior.

By modifying the substituents on the amine groups, it is possible to fine-tune these intermolecular interactions to engineer specific stacking arrangements and, consequently, desired material properties.

Chemosensors and Molecular Probes (Excluding Biological/Clinical Sensing Applications)

The electron-rich nature and the presence of nitrogen heteroatoms make the phenazine scaffold an excellent platform for the development of chemosensors. arkat-usa.org Phenazine derivatives have been successfully employed for the detection of various chemical analytes, including metal ions and anions, through mechanisms that often involve changes in their photophysical properties, such as fluorescence or color. researchgate.netnih.govnih.gov

Design Principles for Selective Recognition

The design of a selective chemosensor based on 1,4,7-phenazinetriamine would involve the integration of two key components: the phenazine core as a signaling unit and the amine groups as part of a recognition site. The lone pair electrons on the nitrogen atoms of the phenazine ring and the amino substituents can act as binding sites for Lewis acidic species like metal ions. researchgate.net

For selective recognition, the amine groups could be further functionalized to create a specific binding pocket for a target analyte. For instance, derivatization of the amines to form Schiff bases or amides can introduce new coordination sites and control the geometry of the binding cavity. mdpi.com The principle of pre-organization, where the receptor molecule is already in a conformation suitable for binding the analyte, is crucial for achieving high selectivity.

A key strategy in designing phenazine-based sensors is to link the analyte binding event to a change in the intramolecular charge transfer (ICT) character of the molecule. researchgate.net The amino groups are strong electron donors, and the phenazine ring is an electron acceptor. Binding of an analyte to the amine groups can modulate this ICT process, leading to a distinct spectroscopic response. For anion sensing, the N-H protons of the amine groups can act as hydrogen bond donors to recognize anions like HSO₄⁻. nih.gov

Spectroscopic Response to Chemical Analytes

The interaction of a 1,4,7-phenazinetriamine-based sensor with a chemical analyte is expected to produce a measurable change in its absorption or emission spectrum. The most common sensing mechanisms for phenazine derivatives are fluorescence quenching ("turn-off") or fluorescence enhancement ("turn-on"). nih.govnih.gov

Fluorescence Quenching: If the analyte is a heavy metal ion or a species that can accept an electron from the excited state of the phenazine fluorophore, the fluorescence can be quenched upon binding. For example, some phenazine derivatives exhibit fluorescence quenching in the presence of Fe³⁺. nih.gov

Fluorescence Enhancement: In some cases, binding to an analyte can restrict intramolecular rotations or block non-radiative decay pathways, leading to an increase in fluorescence intensity. This "turn-on" response is often highly desirable for sensing applications.

Colorimetric Changes: A significant change in the ICT character upon analyte binding can also result in a visible color change, allowing for "naked-eye" detection. scispace.com This is often associated with a shift in the maximum absorption wavelength in the UV-Vis spectrum.

The table below provides hypothetical spectroscopic responses of a 1,4,7-phenazinetriamine-based sensor to different types of chemical analytes, based on the behavior of related phenazine compounds.

Analyte TypePotential Binding SiteLikely Spectroscopic ResponseMechanism
Metal Ions (e.g., Hg²⁺, Fe³⁺) Phenazine nitrogen atoms, amine groupsFluorescence quenching or enhancement, color changeChelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), ICT modulation researchgate.netnih.gov
Anions (e.g., HSO₄⁻, CN⁻) N-H protons of amine groups (via hydrogen bonding)Fluorescence "turn-off" or ratiometric shiftHydrogen bond formation altering the electronic state of the fluorophore nih.govscispace.com

The sensitivity and selectivity of the sensor would be determined by the strength and specificity of the interaction between the triamine-functionalized phenazine and the target analyte.

Future Directions and Emerging Research Avenues for 1,4,7 Phenazinetriamine 9ci

Development of Novel Synthetic Methodologies

The synthesis of polysubstituted phenazines, particularly unsymmetrical ones, has traditionally been a challenge. bohrium.com Future research will likely focus on moving beyond classical condensation methods, which can be low-yielding and environmentally harsh. rasayanjournal.co.in Modern synthetic strategies offer promising alternatives for the efficient and controlled synthesis of 1,4,7-phenazinetriamine and its derivatives.

Key areas for development include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques involving palladium, copper, and rhodium catalysts have revolutionized the formation of C-N bonds and the assembly of heterocyclic rings. bohrium.com Adapting these methods, such as the synchronous double C-N bond formation via C-H activation, could provide direct and high-yield pathways to the 1,4,7-phenazinetriamine core. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer significant advantages in terms of atom economy and the rapid generation of molecular diversity from simple precursors. bohrium.com Developing a one-pot, multicomponent strategy for 1,4,7-phenazinetriamine would enable the creation of libraries of analogues for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Solvent-free, solid-state synthesis and microwave-assisted reactions have been successfully used for other phenazine (B1670421) derivatives, offering reduced reaction times and environmental impact. bohrium.comrasayanjournal.co.in Applying these green protocols to the synthesis of 1,4,7-phenazinetriamine is a logical and necessary next step.

Table 1: Comparison of Synthetic Methodologies for Phenazine Derivatives
MethodologyDescriptionPotential Advantages for 1,4,7-Phenazinetriamine SynthesisReference
Classical CondensationReaction of an o-phenylenediamine (B120857) with an o-quinone, typically in acidic conditions.Well-established, simple starting materials. rasayanjournal.co.in
Metal-Catalyzed AnnulationTransition metal (e.g., Rh, Pd, Cu) catalyzed ring formation.High efficiency, regioselectivity, and access to unsymmetrical products. bohrium.com
Multicomponent Reactions (MCRs)One-pot reactions combining three or more starting materials.High atom economy, rapid library synthesis for SAR studies. bohrium.com
Solid-State/Microwave SynthesisSolvent-free or microwave-irradiated reactions.Environmentally friendly ("green"), faster reaction times, high yields. bohrium.comrasayanjournal.co.in

Exploration of New Spectroscopic Techniques

Thorough characterization is essential to understanding the structure-property relationships of 1,4,7-phenazinetriamine. While standard techniques like NMR, mass spectrometry, and UV-Vis spectroscopy are foundational, advanced spectroscopic methods can provide deeper insights into its electronic structure, molecular conformation, and intermolecular interactions. acs.orgresearchgate.net

Future spectroscopic exploration should include:

Advanced NMR Spectroscopy: Two-dimensional techniques (COSY, NOESY) can confirm atom connectivity and spatial relationships, which is crucial for unambiguously defining the structure of complex derivatives.

Raman Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can probe the vibrational modes of the molecule with high sensitivity. imperial.ac.uk This could be particularly useful for studying its interaction with surfaces or biological molecules.

Time-Resolved Fluorescence Spectroscopy: To investigate the photophysical properties, which are critical for applications in sensing and optoelectronics. This can reveal information about excited state dynamics and energy transfer processes.

X-ray Crystallography: Obtaining a single-crystal X-ray structure is the gold standard for determining the precise three-dimensional arrangement of atoms and analyzing intermolecular interactions like hydrogen bonding and π-π stacking. nih.govresearchgate.net

Table 2: Advanced Spectroscopic Techniques and Their Potential Application to 1,4,7-Phenazinetriamine
TechniqueInformation YieldedRelevance to 1,4,7-PhenazinetriamineReference
2D Electronic Spectroscopy (2DES)Maps couplings and energy transport processes between electronic states.Elucidating photophysical pathways for optoelectronic material design. sciencesconf.org
Tip-Enhanced Raman Spectroscopy (TERS)Provides chemical structure and conformation information at the nanoscale.Studying molecular orientation on surfaces or within material composites. imperial.ac.uk
Single-Crystal X-ray DiffractionPrecise 3D molecular structure and intermolecular packing.Understanding solid-state properties and designing crystal structures. nih.govresearchgate.net
Viscometry with DNADetermines mode of binding (intercalation vs. groove binding) to DNA.Clarifying the mechanism of action for potential anticancer or antimicrobial applications. researchgate.net

Integration with Advanced Computational Approaches

Computational chemistry is an indispensable tool for predicting molecular properties and guiding experimental design, thereby accelerating the discovery process. tandfonline.comrsc.org For 1,4,7-phenazinetriamine, a synergistic combination of computational and experimental work is crucial.

Key computational avenues include:

Density Functional Theory (DFT): DFT calculations can be used to predict redox potentials, HOMO/LUMO energy levels, and spectral properties. rsc.orgrsc.org This is vital for designing derivatives for applications in redox flow batteries or as organic semiconductors. High-throughput DFT screening could rapidly evaluate a virtual library of derivatives to identify promising candidates. rsc.org

Quantitative Structure-Activity Relationship (3D-QSAR): If initial biological activity is identified, 3D-QSAR models can be built to correlate structural features with activity, guiding the synthesis of more potent analogues. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of 1,4,7-phenazinetriamine in different environments, such as its interaction with a biological target (e.g., a protein or DNA) or its aggregation behavior in solution, which is relevant for aggregation-induced emission materials. acs.org

Table 3: Computational Methods in Phenazine Research
Computational MethodPrimary ApplicationSpecific Goal for 1,4,7-PhenazinetriamineReference
Density Functional Theory (DFT)Calculation of electronic structure, redox potentials, and stability.Predicting suitability for redox flow batteries and electronic devices. rsc.orgrsc.org
3D-QSARModeling the relationship between molecular structure and biological activity.Guiding the design of derivatives with enhanced therapeutic activity. tandfonline.com
Molecular Dynamics (MD)Simulating molecular motion and interactions over time.Investigating binding modes with biological targets or self-assembly in materials. acs.org
Polymorph PredictionSystematic search for possible crystal structures.Understanding and controlling solid-state forms and properties. acs.org

Expansion into Novel Functional Material Applications

The unique electronic structure of the phenazine core, combined with the versatile functionality of three amino groups, makes 1,4,7-phenazinetriamine an exciting candidate for new materials. researchgate.netrsc.org The amino groups can serve as hydrogen-bond donors, sites for further functionalization, or redox-active centers.

Emerging application areas to explore are:

Redox Flow Batteries (RFBs): Organic molecules are being intensely investigated for large-scale energy storage. rsc.orgrsc.org The phenazine core is redox-active, and the amino groups can be used to tune the redox potential and solubility. Computational screening can identify optimal functionalization of the amino groups for high-performance anolytes or catholytes. rsc.org

Sensors and Probes: Functionalization of the amino groups could lead to derivatives that exhibit changes in color or fluorescence upon binding to specific analytes (e.g., metal ions, anions), forming the basis for new chemosensors. researchgate.net

Aggregation-Induced Emission (AIE) Materials: By attaching bulky AIE-active groups (luminogens) like tetraphenylethylene (B103901) to the phenazine core, it may be possible to create novel materials that are non-emissive in solution but become highly fluorescent in an aggregated state, with applications in bio-imaging and smart materials. acs.org

Conductive Polymers and Frameworks: The triamine can act as a trifunctional monomer for the synthesis of porous organic polymers or coordination frameworks, potentially yielding materials with interesting catalytic, gas storage, or conductive properties.

Table 4: Potential Functional Material Applications for 1,4,7-Phenazinetriamine Derivatives
Application AreaUnderlying PrincipleRole of 1,4,7-Phenazinetriamine CoreReference
Aqueous Organic Flow BatteriesReversible redox reactions of organic molecules for energy storage.Serves as a tunable redox-active core; amines enhance solubility and modulate potential. rsc.org
Optical SensorsChanges in photophysical properties upon analyte binding.Acts as a signaling unit; amines provide binding/functionalization sites. researchgate.netrsc.org
Aggregation-Induced Emission (AIE)Luminogens that become emissive upon aggregation.Provides a stable, planar core for attaching AIE-active groups. acs.org
Porous Organic FrameworksBuilding extended porous structures from molecular monomers.Acts as a trifunctional node for creating 2D or 3D network materials. researchgate.net

Interdisciplinary Research Opportunities

The most significant breakthroughs for 1,4,7-phenazinetriamine will likely emerge from the intersection of different scientific disciplines. researchgate.netresearchgate.net The complexity of the molecule and its potential applications necessitate a collaborative approach.

Promising interdisciplinary avenues include:

Medicinal Chemistry and Microbiology: A collaboration between synthetic chemists and microbiologists could lead to the discovery of new antimicrobial agents. nih.govnih.gov Chemists could synthesize a library of 1,4,7-phenazinetriamine derivatives, which would then be screened for activity against pathogenic bacteria, particularly those that form biofilms. researchgate.netnih.gov

Materials Science and Electrochemistry: Joint efforts between materials scientists and electrochemists are needed to develop and test new phenazine-based materials for energy storage devices like redox flow batteries. rsc.org

Biochemistry and Computational Biology: Investigating the mechanism of action of bioactive 1,4,7-phenazinetriamine derivatives requires an interdisciplinary approach, combining biochemical assays (e.g., enzyme inhibition) with computational modeling to identify biological targets. researchgate.netcaltech.edu

Table 5: Interdisciplinary Research Opportunities
Collaborating FieldsResearch GoalExample ProjectReference
Synthetic Chemistry & MicrobiologyDiscovery of new biofilm-eradicating agents.Synthesize and screen a library of halogenated 1,4,7-phenazinetriamine derivatives against S. aureus biofilms. researchgate.netnih.gov
Materials Science & ElectrochemistryDevelopment of high-performance organic batteries.Design, synthesize, and test functionalized 1,4,7-phenazinetriamines as anolytes in aqueous redox flow batteries. rsc.orgrsc.org
Biochemistry & Medicinal ChemistryElucidation of drug metabolism and mechanism of action.Study the metabolic activation of 1,4,7-phenazinetriamine derivatives under hypoxic conditions to design tumor-selective prodrugs. researchgate.net
Crystal Engineering & Pharmaceutical ScienceDesign of novel solid forms with improved properties.Create cocrystals of 1,4,7-phenazinetriamine with pharmaceutically active acids to enhance solubility or stability. mdpi.com

Q & A

Q. What are the key methodological considerations for synthesizing 1,4,7-phenazinetriamine(9CI) in a controlled laboratory environment?

Synthesis requires a factorial design approach to isolate variables affecting yield and purity, such as temperature, solvent polarity, and reaction time. Pre-experimental designs (e.g., one-group pretest-posttest) can identify baseline conditions, while spectroscopic validation (e.g., NMR, FT-IR) ensures structural fidelity . Controlled synthesis under ambient conditions is feasible, as demonstrated in analogous heterocyclic systems .

Q. How should researchers select a theoretical framework to guide mechanistic studies of 1,4,7-phenazinetriamine(9CI)?

The framework must align with ontological assumptions (e.g., whether the compound’s reactivity is ligand- or solvent-driven) and epistemological goals (e.g., elucidating electron-transfer mechanisms). For example, coordination chemistry theories (e.g., crystal field theory) can explain metal-binding behavior, while quantum mechanical models address electronic transitions .

Q. What analytical techniques are critical for characterizing 1,4,7-phenazinetriamine(9CI) and resolving spectral ambiguities?

High-resolution mass spectrometry (HRMS) and X-ray crystallography are essential for structural confirmation. For dynamic properties (e.g., tautomerism), variable-temperature NMR and computational simulations (DFT) reconcile spectral contradictions . Cross-validation with HPLC purity assays minimizes artifacts .

Advanced Research Questions

Q. How can researchers optimize the separation of 1,4,7-phenazinetriamine(9CI) from byproducts using membrane technologies?

Membrane selection (e.g., nanofiltration, reverse osmosis) depends on molecular weight cutoff and charge interactions. Process simulation tools (e.g., Aspen Plus) model separation efficiency, while factorial experiments test variables like transmembrane pressure and pH . Comparative studies with analogous triazines provide predictive insights .

Q. What experimental designs address contradictory data on the compound’s stability under varying pH and redox conditions?

A pretest-posttest control group design isolates degradation pathways. For example, cyclic voltammetry identifies redox-active intermediates, while accelerated stability studies (40°C/75% RH) quantify decomposition kinetics. Conflicting data are resolved through multi-method validation (e.g., UV-vis, EPR) and error-source analysis (e.g., oxygen contamination) .

Q. How do researchers design ligand-substitution studies to explore the compound’s coordination chemistry?

A mixed-methods approach combines:

  • Isothermal titration calorimetry (ITC) to quantify binding constants.
  • DFT calculations to predict ligand-exchange energetics.
  • Kinetic profiling (e.g., stopped-flow spectroscopy) to resolve reaction mechanisms.
    Theoretical alignment with hard-soft acid-base (HSAB) principles ensures interpretability .

Methodological Guidance for Data Interpretation

Q. What statistical approaches reconcile inconsistencies in bioactivity data across studies?

Meta-analysis with random-effects models accounts for inter-study variability. Sensitivity analysis identifies outliers, while hierarchical clustering groups datasets by experimental conditions (e.g., cell lines, assay protocols). Contradictions often arise from unaccounted variables (e.g., solvent polarity in cytotoxicity assays) .

Q. How should researchers validate computational models predicting the compound’s supramolecular assembly?

Validation requires:

  • Docking simulations (e.g., AutoDock Vina) to predict host-guest interactions.
  • Experimental corroboration via SAXS/WAXS for assembly geometry.
  • Error quantification (e.g., root-mean-square deviation) against crystallographic data.
    Divergences between theory and experiment highlight neglected solvent effects or force-field limitations .

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